1-Ethynyl-3-oxabicyclo[3.1.0]hexane
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Overview
Description
1-Ethynyl-3-oxabicyclo[310]hexane is a unique bicyclic compound characterized by its ethynyl and oxabicyclohexane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for 1-Ethynyl-3-oxabicyclo[31These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
1-Ethynyl-3-oxabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the oxabicyclohexane moiety can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Known for its use in organic synthesis and as a precursor for various bioactive compounds.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Utilized in medicinal chemistry for its potential therapeutic properties.
Uniqueness: 1-Ethynyl-3-oxabicyclo[3.1.0]hexane stands out due to its ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C7H8O |
---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethynyl-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H8O/c1-2-7-3-6(7)4-8-5-7/h1,6H,3-5H2 |
InChI Key |
XEMQPPJQXWWENG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC1COC2 |
Origin of Product |
United States |
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